2-Methyl-N-phenyl-5-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
2-Methyl-N-phenyl-5-(propan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with methyl, phenyl, and isopropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-phenyl-5-(propan-2-yl)benzene-1-sulfonamide typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-phenyl-5-(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and various substituted benzene compounds .
Scientific Research Applications
2-Methyl-N-phenyl-5-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-N-phenyl-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s molecular targets and pathways are still under investigation, but it is believed to interfere with bacterial cell wall synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: Known for its use in the synthesis of amphetamines.
Benzyl methyl ketone: Used in the production of various pharmaceuticals.
Methallylbenzene: Utilized in the synthesis of fragrances and flavors.
Uniqueness
2-Methyl-N-phenyl-5-(propan-2-yl)benzene-1-sulfonamide stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Its sulfonamide group is particularly significant for its potential medicinal applications, distinguishing it from other similar compounds .
Properties
CAS No. |
89593-70-4 |
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Molecular Formula |
C16H19NO2S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-methyl-N-phenyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-12(2)14-10-9-13(3)16(11-14)20(18,19)17-15-7-5-4-6-8-15/h4-12,17H,1-3H3 |
InChI Key |
OWIWJDMJPRXKMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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